methyl 5-fluoro-4-methyl-2-nitrobenzoate
Description
Methyl 5-fluoro-4-methyl-2-nitrobenzoate is a substituted aromatic ester featuring a benzene ring with three distinct functional groups: a nitro (-NO₂) group at position 2, a methyl (-CH₃) group at position 4, and a fluorine (-F) atom at position 5. This compound belongs to the nitrobenzoate ester family, which is widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to the electronic and steric effects imparted by substituents. The nitro group acts as a strong electron-withdrawing moiety, influencing reactivity in electrophilic substitution reactions, while the methyl and fluorine substituents modulate solubility, lipophilicity, and metabolic stability .
Properties
CAS No. |
1262296-15-0 |
|---|---|
Molecular Formula |
C9H8FNO4 |
Molecular Weight |
213.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-fluoro-4-methyl-2-nitrobenzoate typically involves the nitration of methyl 4-fluoro-2-methylbenzoate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoro-4-methyl-2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles like sodium methoxide.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: Methyl 5-fluoro-4-methyl-2-aminobenzoate.
Substitution: Methyl 5-methoxy-4-methyl-2-nitrobenzoate.
Hydrolysis: 5-fluoro-4-methyl-2-nitrobenzoic acid.
Scientific Research Applications
Methyl 5-fluoro-4-methyl-2-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-fluoro-4-methyl-2-nitrobenzoate depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and binding affinity to biological targets. The exact pathways and molecular targets involved vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following compounds are structurally related to methyl 5-fluoro-4-methyl-2-nitrobenzoate, differing primarily in substituent type and position:
Key Observations:
- Substituent Electronic Effects :
- The nitro group at position 2 directs electrophilic substitution to positions 3 and 5. Methyl and fluorine substituents at positions 4 and 5 further influence regioselectivity .
- Chlorine (in methyl 2-chloro-4-fluoro-5-nitrobenzoate) increases electron-withdrawing effects compared to methyl, enhancing reactivity in nucleophilic aromatic substitution .
- Lipophilicity and Solubility :
- Synthetic Routes :
Research Findings on Substituent Impact
- Biological Activity: Methyl substituents on aromatic rings can influence carcinogenicity, as seen in aminoazo dyes, where position-specific methylation correlates with carcinogenic potency . Fluorine substituents improve metabolic stability and bioavailability, making fluoro-nitrobenzoates valuable in drug design .
- Similarity Metrics :
Data Tables and Key Comparisons
Table 1: Physicochemical Properties of Selected Nitrobenzoates
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
